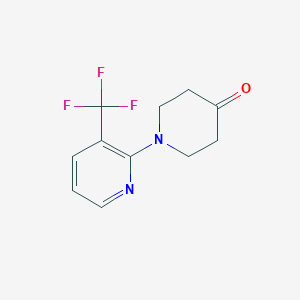

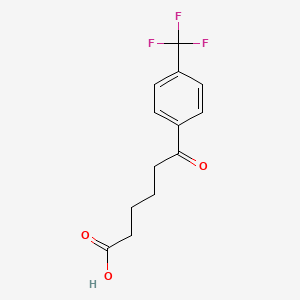

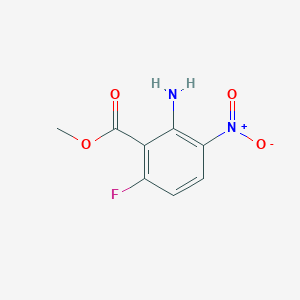

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as 6-oxo-hexanoic acid derivatives. These compounds are of interest in various fields of chemistry and medicine due to their potential applications, including their use in oxidation reactions, asymmetric synthesis, and as intermediates for pharmaceutical agents .

Synthesis Analysis

The synthesis of related 6-oxo-hexanoic acid derivatives can involve various chemical strategies. For instance, the Swern oxidation is a method that can be used to convert alcohols to aldehydes or ketones, which could be a step in the synthesis of 6-oxo-hexanoic acid derivatives . Asymmetric synthesis methods, such as the use of the Rh-JOSIPHOS system for hydrogenation of acrylic acids, are also relevant for producing chiral 6-oxo-hexanoic acid derivatives with high enantiomeric excess, which is crucial for the synthesis of pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of this compound would likely resemble the structures of similar compounds discussed in the papers. For example, the crystal structures of 6-oxo-6-(phenylamino)hexanoic acid derivatives have been determined, showing different hydrogen-bond networks and molecular conformations that influence the formation of molecular ribbons or sheets . These structural analyses are important for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 6-oxo-hexanoic acid derivatives can be inferred from the reactions described in the papers. For example, the Swern oxidation process and the reoxidation of sulfoxides are chemical reactions that could be relevant to the modification of 6-oxo-hexanoic acid derivatives . Additionally, the introduction of a fluorescent probe to the amino function of 6-amino-4-oxo-hexanoic acid indicates the potential for derivatization and the use of these compounds in analytical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. For instance, the stability of the fluorophore 6-methoxy-4-quinolone under various pH conditions and its strong fluorescence suggest that 6-oxo-hexanoic acid derivatives could also exhibit stable fluorescence properties, which could be useful in biomedical analysis . The solubility, melting points, and other physical properties would depend on the specific substituents and molecular structure of the compound.

Applications De Recherche Scientifique

Asymmetric Synthesis

- A study on the asymmetric synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid utilized variants of Escherichia coli aspartate aminotransferase, which could serve as a method for synthesizing compounds related to 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (Lo et al., 2009).

Corrosion Inhibition

- Schiff's bases derived from lysine and aromatic aldehydes, including compounds structurally similar to this compound, have been investigated as green corrosion inhibitors for mild steel (Gupta et al., 2016).

Luminescent Properties

- The study of Mn4+-Activated Hexafluorotitanate Phosphors involved chemical synthesis and analysis of luminescent properties, which can be related to the investigation of compounds like this compound (Xu & Adachi, 2011).

Fluorescence in Biochemical Studies

- Novel fluorophores structurally related to this compound have been synthesized for fluorescence studies and potential application in the labeling of oligodeoxyribonucleotides (Singh & Singh, 2007).

Analytical Chemistry

- In the development of a sensitive ELISA for the analysis of the organophosphorous insecticide fenthion in fruit samples, related hexanoic acid derivatives were synthesized for use as haptens, highlighting the potential for similar compounds in analytical applications (Zhang et al., 2008).

Liquid Crystal Research

- Research into the liquid crystal behavior of hydrogen-bonded mixtures, including compounds like 6-(4ʹ-cyanobiphenyl-4-yl)hexyloxybenzoic acid, provides insights into the potential applications of related compounds in material science (Paterson et al., 2015).

Propriétés

IUPAC Name |

6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c14-13(15,16)10-7-5-9(6-8-10)11(17)3-1-2-4-12(18)19/h5-8H,1-4H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPZGTYFYCGMDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620418 |

Source

|

| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502651-38-9 |

Source

|

| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)